molecular formula C6H5ClFN B1461803 5-Chloro-2-fluoro-3-methylpyridine CAS No. 375368-84-6

5-Chloro-2-fluoro-3-methylpyridine

Cat. No.: B1461803
CAS No.: 375368-84-6
M. Wt: 145.56 g/mol
InChI Key: JUDDLKSLYAIQDR-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-methylpyridine is a chemical compound with the molecular formula C6H5ClFN and a molecular weight of 145.56 . It is a solid substance and is used for research and development .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C6H5ClFN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 . This compound contains a total of 14 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 145.562, a density of 1.3±0.1 g/cm3, and a boiling point of 189.4±35.0 °C at 760 mmHg . The compound is a solid and its flash point is 68.3±25.9 °C .

Scientific Research Applications

Synthesis and Characterization

5-Chloro-2-fluoro-3-methylpyridine serves as an intermediate in the synthesis of various compounds. It's utilized in the formation of complex molecules through processes such as the Suzuki coupling reaction. This method allows for the creation of novel compounds like 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, showcasing its versatility in chemical synthesis (Manojkumar et al., 2013).

Chemical Modification and Purity Enhancement

The compound is used in processes aimed at enhancing purity and facilitating further chemical modifications. For instance, 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich intermediate, is used for synthesizing pentasubstituted pyridines with functionalities for further chemical manipulations, reflecting the compound's potential in creating structurally diverse molecules (Wu et al., 2022).

Building Blocks in Medicinal Chemistry

Halopyridine isomers like this compound are considered valuable building blocks in medicinal chemistry. Their structural versatility allows them to be used in creating a wide range of molecular structures, which can be pivotal in drug discovery and development processes (Wu et al., 2022).

Safety and Hazards

The safety data sheet for 5-Chloro-2-fluoro-3-methylpyridine indicates that it has several hazard codes, including Xn, which signifies that it is harmful . Risk phrases associated with this compound include 22-37/38-41, which suggest that it is harmful if swallowed, irritating to respiratory system and eyes, and risk of serious damage to eyes .

Future Directions

Trifluoromethylpyridines, a group of compounds that includes 5-Chloro-2-fluoro-3-methylpyridine, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-fluoro-3-methylpyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its potential as an inhibitor of p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase involved in the regulation of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . The interaction between this compound and p38α MAPK involves binding to the ATP-binding site of the enzyme, thereby inhibiting its activity and reducing the production of inflammatory cytokines.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of p38α MAPK can lead to reduced inflammation and altered gene expression profiles in cells involved in immune responses . Additionally, this compound may affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the ATP-binding site of p38α MAPK, this compound inhibits the enzyme’s activity, leading to a decrease in the phosphorylation of downstream targets involved in inflammatory responses . This inhibition can result in reduced production of pro-inflammatory cytokines and altered cellular responses to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of p38α MAPK and prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit p38α MAPK without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. It is important to determine the threshold dose that provides therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s efficacy and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the cytoplasm or nucleus can determine its interactions with specific enzymes and transcription factors, thereby modulating cellular responses.

Properties

IUPAC Name

5-chloro-2-fluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDDLKSLYAIQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654058
Record name 5-Chloro-2-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375368-84-6
Record name 5-Chloro-2-fluoro-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375368-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-fluoro-3-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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